molecular formula C9H9N3 B1296093 4-(1H-imidazol-1-yl)aniline CAS No. 2221-00-3

4-(1H-imidazol-1-yl)aniline

Cat. No. B1296093
CAS RN: 2221-00-3
M. Wt: 159.19 g/mol
InChI Key: LVOASPZGXNAHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-imidazol-1-yl)aniline is a compound with the molecular formula C9H9N3 and a molecular weight of 159.19 g/mol . It is also known by other names such as 1-(4-Aminophenyl)imidazole and 4-Imidazol-1-yl-phenylamine .


Synthesis Analysis

While specific synthesis methods for 4-(1H-imidazol-1-yl)aniline were not found in the search results, imidazole, a related compound, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia .


Molecular Structure Analysis

The IUPAC name for this compound is 4-imidazol-1-ylaniline . Its InChI is InChI=1S/C9H9N3/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,10H2 and its InChIKey is LVOASPZGXNAHJI-UHFFFAOYSA-N . The Canonical SMILES for this compound is C1=CC(=CC=C1N)N2C=CN=C2 .


Chemical Reactions Analysis

4-(1H-imidazol-1-yl)aniline has been used as a ligand in mixed-mode chromatography . It was immobilized on Sepharose CL-6B for this purpose . Adsorption equilibria of immunoglobulin G (IgG) and bovine serum albumin (BSA) to AN-Sepharose were studied at extensive pH values (4.0-8.8) and salt concentrations (0-1.0 mol/L) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 159.19 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Use in Mixed-Mode Chromatography for Antibody Purification

  • Summary of Application: “4-(1H-imidazol-1-yl)aniline” (AN) is used as a ligand in mixed-mode chromatography for antibody purification .
  • Methods of Application: AN is immobilized on Sepharose CL-6B (AN-Sepharose) for use in this application .

2. Use in the Synthesis of Homoleptic Iridium Triplet Emitters

  • Summary of Application: This compound is used as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters . These emitters are used as blue phosphorescent emitters in Organic Light Emitting Diodes (OLEDs).
  • Methods of Application: The iridium organometallic complex is formed by coordinating the imidazole and the aryl group to the iridium metal centre .

3. Use in the Synthesis of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines

  • Summary of Application: A novel series of eleven 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones . These compounds were evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities.

4. Use in the Synthesis of Antioxidant Compounds

  • Summary of Application: “4-(1H-imidazol-1-yl)aniline” is used in the synthesis of antioxidant compounds . Specifically, it is used in the synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives .
  • Results or Outcomes: The synthesized compounds were evaluated for antioxidant activity using four different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

5. Use in the Evaluation of Estrogenicity of Phenolic Xenoestrogens

  • Summary of Application: “4-(1H-imidazol-1-yl)aniline” is used in the evaluation of estrogenicity of phenolic xenoestrogens .

6. Use in the Synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine

  • Summary of Application: “4-(1H-imidazol-1-yl)aniline” is used in the synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]methanamine . The specific application of this synthesized compound was not provided in the source.

Safety And Hazards

The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

The compound has been used as a new ligand of mixed-mode chromatography for antibody purification . The results indicate that 4-(1H-imidazol-1-yl)aniline is a promising ligand of mixed-mode chromatography for antibody purification from a complex feedstock . This suggests potential future directions in the field of biochemistry and pharmaceuticals.

properties

IUPAC Name

4-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOASPZGXNAHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313142
Record name 4-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-yl)aniline

CAS RN

2221-00-3
Record name 4-(1H-Imidazol-1-yl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2221-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-1-yl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002221003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2221-00-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-nitrophenyl)-1H-imidazole (4.4 g; 23.5 mmoles) is put in solution in anhydrous methanol (140 ml) and palladium on carbon (0.44 g) is added to the medium. The reaction medium is placed under hydrogen for 4 hours. The catalyst is filtered off and the solvent is evapored to dryness. The expected product is obtained in a virtually pure state with a yield of 89% (3.3 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

A solution of 4-(1H-imidazol-1-yl)-nitrobenzene (20 g; ~0.11 mol) in a mixture of 500 ml ethyl acetate and 500 ml ethanol was hydrogenated in a Parr hydrogenation apparatus at 28.12 kPa (40 psi) and 25° C. by using 0.5 g 5% Pd-C as a catalyst. The reaction mixture was filtered and evaporated in vacuo to give the title compound (14 g) as crystals. M.p. 142°-144° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-imidazol-1-yl)aniline
Reactant of Route 2
4-(1H-imidazol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
4-(1H-imidazol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
4-(1H-imidazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
4-(1H-imidazol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
4-(1H-imidazol-1-yl)aniline

Citations

For This Compound
87
Citations
QH Shi, Z Cheng, Y Sun - Journal of Chromatography A, 2009 - Elsevier
4-(1H-imidazol-1-yl) aniline (AN) was immobilized on Sepharose CL-6B (AN-Sepharose) for use as a new ligand of mixed-mode chromatography. Adsorption equilibria of …
Number of citations: 40 www.sciencedirect.com
M Xu, H Zhang, F Guégan, G Frapper, M Corbet… - Catalysis …, 2020 - Elsevier
Commercial activated charcoal Darco® KB-G with large specific area (1345 m 2 g −1 ) was found to be an excellent carbonaceous support for chemical surface functionalization. Its …
Number of citations: 4 www.sciencedirect.com
Z Ling-Ling, T Cheng-Kang… - Chinese Journal of …, 2006 - hero.epa.gov
Synthesis and crystal structures of Mn(II)/Co(II)-dicyanamide-4-(1H-imidazol-1-yl)aniline ternary complem | Health & Environmental Research Online (HERO) | US EPA Jump to …
Number of citations: 0 hero.epa.gov
T Wu, PA Brooksby, CM Fitchett… - …, 2021 - Wiley Online Library
In dichloromethane solution, tetraphenylporphyrin iron (III) chloride (FeTPPCl) and 4‐(1H‐Imidazol‐1‐yl)aniline (Im‐Ph‐NH 2 ) exist in equilibrium with axially‐coordinated [FeTPP(Im‐…
D Amini - 2022 - dspace.library.uvic.ca
My research involves cucurbit[n]urils with the objective of distinguishing between CB[6] and CB[7] using fluorescence spectroscopy, and finding the minimum concentration of CB[6] that …
Number of citations: 0 dspace.library.uvic.ca
LL Yu, QH Shi, Y Sun - Journal of separation science, 2011 - Wiley Online Library
In the current research, a series of dextran‐grafted adsorbents were prepared using sulfopropyl and 4‐(1H‐imidazol‐1‐yl) aniline as chromatographic ligands for ion‐exchange (IEC) …
J Ruiz, MA Mateo - Dalton Transactions, 2022 - pubs.rsc.org
An isocyanide-functionalized imidazole was obtained from 4-(1H-imidazol-1-yl)aniline by the Ugi method and subsequently transformed into the corresponding imidazolium salt by …
Number of citations: 4 pubs.rsc.org
SN Costa, FWQ Almeida-Neto, ES Marinho… - Journal of the Brazilian …, 2023 - SciELO Brasil
Chemically modified imidazole molecules: 4-(1H-imidazol-1-yl)aniline, 4-(1H-imidazol-1-yl)benzaldehyde, 4-(1H-imidazol-1-yl)phenol and (4-(1H-imidazol-1-yl)phenyl)methanol were …
Number of citations: 1 www.scielo.br
Y Miura, T Nishi, Y Teki - The Journal of Organic Chemistry, 2003 - ACS Publications
Two N-tert-butoxy-2,6-diaryl-4-(4-pyridyl)phenylaminyls (1) and three N-tert-butoxy-2,6-diaryl-4-(1H-imidazol-1-yl)phenylaminyls (2) were prepared by the reaction of the lithium salts of …
Number of citations: 21 pubs.acs.org
DS Chai, Y Sun, XN Wang… - Journal of separation …, 2014 - Wiley Online Library
Efficient loading of immunoglobulin G in mixed‐mode chromatography is often a serious bottleneck in the chromatographic purification of immunoglobulin G. In this work, a mixed‐mode …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.